molecular formula C17H15N3O B3384977 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 59661-47-1

1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3384977
CAS No.: 59661-47-1
M. Wt: 277.32 g/mol
InChI Key: WGFNBQKYVGVQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 59661-47-1) is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This pyrrolopyridine derivative is provided as a high-purity tool for research and development purposes. The compound features a carbonitrile group and a 4-methoxyphenyl substituent on its fused pyrrolo[2,3-b]pyridine core structure . While specific biological data on this exact molecule is limited in the public domain, the broader class of pyrrolopyridine compounds is of significant interest in medicinal chemistry. Pyrrolopyridine scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological properties . Related analogs have demonstrated diverse biological activities in scientific literature, including potential as protein kinase inhibitors for the investigation of central nervous system diseases such as Alzheimer's, and as anti-inflammatory and antitumor agents . This compound serves as a versatile synthetic intermediate or building block for the exploration of new therapeutic agents and biological pathways. Researchers can utilize this molecule in the design and synthesis of novel compounds, screening assays, and structure-activity relationship (SAR) studies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-8-12(2)19-17-16(11)13(9-18)10-20(17)14-4-6-15(21-3)7-5-14/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNBQKYVGVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312412
Record name 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59661-47-1
Record name NSC254170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 2,4-pentanedione to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as piperidine, to yield the desired pyrrolo[2,3-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like piperidine, solvents such as ethanol, and catalysts like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of the ErbB family of receptor tyrosine kinases, which are often overexpressed in cancer cells .
  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines, showing a reduction in tumor growth in vivo models .

Neurological Disorders

The compound's potential extends to neuropharmacology, where it may serve as a treatment for neurological disorders due to its ability to cross the blood-brain barrier. Research suggests:

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, potentially aiding in conditions like Alzheimer's disease .
  • Research Findings : A recent publication reported that these derivatives could modulate neurotransmitter systems, which are crucial for maintaining cognitive functions and mood stabilization.

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties:

  • In Vitro Studies : Tests have shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis has been noted as a possible mechanism for its antimicrobial action.

Data Tables

Application AreaPotential BenefitsReferences
Anticancer ActivityInhibition of tumor growth
Neurological DisordersNeuroprotective effects
Antimicrobial PropertiesActivity against bacterial strains

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to derivatives with variations in substituents, aryl groups, and heterocyclic cores. Key analogs include:

Compound Name & CAS Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : this compound (1018143-69-5) 4-MeO-Ph at N1; 4,6-diMe; C≡N at C3 C₁₅H₁₁N₃O 249.27 Pharmaceutical intermediate; electron-rich core for drug design
1-(3-Methoxyphenyl)-4,6-dimethyl analog (59661-46-0) 3-MeO-Ph at N1 (structural isomer) C₁₅H₁₁N₃O 249.27 Potential differences in binding affinity due to methoxy position
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1114822-80-8) No aryl substitution at N1 C₉H₈N₃ 171.20 Simpler scaffold; used in derivatization studies
1-[Bis(4-fluorophenyl)methyl]-2-formyl-4,6-dimethyl analog (648893-81-6) Bis(4-F-Ph)CH₂ at N1; formyl at C2 C₂₄H₁₇F₂N₃O 401.41 Enhanced lipophilicity; potential CNS activity
1-tert-Butyl-5-(trifluoromethyl) analog (CAS unspecified) t-Bu at N1; CF₃ at C5 C₁₂H₁₁Cl₂N₃OS 316.21 Improved metabolic stability; electron-withdrawing effects
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1014613-64-9) Br at C4; no methyl/aryl groups C₈H₄BrN₃ 222.04 Reactive site for cross-coupling chemistry

Key Research Findings

Physicochemical Properties :
  • Lipophilicity : Bulky substituents (e.g., bis(4-F-Ph)methyl in CAS 648893-81-6) increase logP values, enhancing blood-brain barrier penetration .
  • Reactivity: Bromo or cyano groups enable further derivatization (e.g., Suzuki couplings, nucleophilic substitutions) .

Discrepancies and Limitations

  • CAS Conflicts : lists a conflicting CAS (59661-47-1) and formula (C₁₇H₁₅N₃O) for the target compound, likely due to database errors. The primary reference () should be prioritized .
  • Limited Bioactivity Data: Most evidence focuses on synthesis and physicochemical properties; detailed pharmacological data for the target compound remains scarce.

Biological Activity

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been associated with various pharmacological effects, including antimicrobial and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C17H15N3O, and it features a pyrrole ring fused with a pyridine ring. The presence of a methoxy group on the phenyl ring and a carbonitrile functional group enhances its reactivity and solubility in organic solvents, which are crucial for its biological activity.

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant biological activities. Below are some key findings regarding the biological activity of the compound:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to known antibiotics against Gram-positive and Gram-negative bacteria.
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

  • Cell Viability Assays : Studies indicated that it reduced cell viability in various cancer cell lines, suggesting cytotoxic effects.
  • Mechanistic Insights : Molecular docking studies revealed interactions with key proteins involved in cancer cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Biofilm FormationInhibition of biofilm formation

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound binds to active sites of enzymes involved in bacterial metabolism and cancer cell signaling pathways.

Table 2: Docking Study Results

Protein TargetBinding Affinity (kcal/mol)Interaction Type
Lipoprotein-associated PLA2-9.5Hydrogen bonds
Protein Kinase B (Akt)-8.7Hydrophobic interactions
Cyclin-dependent Kinase 2 (CDK2)-8.3Ionic interactions

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

Methodological Answer:
The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, a one-pot three-component reaction involving arylaldehydes, naphthols, and malononitrile or dimedone, catalyzed by a functionalized ferrite nano magnetic catalyst (Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂), provides a robust route under mild conditions . Modifications of pyrrole-carbonitrile precursors, such as 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, with pyridine-containing fragments via cyclocondensation or substitution reactions also yield the target compound .

Basic: How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : IR confirms nitrile (C≡N) stretches (~2270 cm⁻¹) and carbonyl groups. ¹H/¹³C NMR identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and aromatic systems. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 445.1 for a derivative) .
  • Crystallography : SHELX software (SHELXL/SHELXS) refines single-crystal X-ray diffraction data to determine bond lengths, angles, and packing motifs. High-resolution data minimizes errors in electron density maps .

Advanced: What strategies optimize heterogeneous catalytic conditions for synthesizing derivatives of this compound?

Methodological Answer:
Key factors include:

  • Catalyst Design : Fe₃O₄@SiO₂ core-shell nanoparticles enhance stability and recyclability. Pd(II) Schiff-base complexes on the surface improve catalytic activity for C–C bond formation .
  • Reaction Parameters : Optimize temperature (60–80°C), solvent (ethanol/water mixtures), and catalyst loading (0.5–1.5 mol% Pd). Monitor yields via HPLC or TLC .
  • Substrate Scope : Test electron-deficient/rich arylaldehydes to evaluate regioselectivity. For example, 4-methoxybenzaldehyde favors nucleophilic attack at the pyrrolo-pyridine core .

Advanced: How does transition-metal-catalyzed C–H arylation functionalize the pyrrolo[2,3-b]pyridine core?

Methodological Answer:
Direct C–H arylation introduces substituents at specific positions (e.g., C-5 or C-7) without pre-functionalization. For example:

  • Catalytic System : Use PdCl₂(PPh₃)₂/CuI with K₂CO₃ in DMF. Pivalic acid (PivOH) acts as an additive to accelerate oxidative addition .
  • Mechanistic Insight : The reaction proceeds via a Pd(0)/Pd(II) cycle, where aryl halides undergo oxidative addition to Pd(0), followed by base-assisted deprotonation and reductive elimination .

Advanced: How should researchers address contradictions in reaction yields across different catalytic systems?

Methodological Answer:
Discrepancies (e.g., 39% vs. 82% yields) arise from:

  • Catalyst Efficiency : Homogeneous catalysts (e.g., Pd(OAc)₂) may offer higher activity but lower recyclability than heterogeneous systems .
  • Substrate Compatibility : Bulky substituents (e.g., tert-butyl) hinder diffusion in porous catalysts, reducing yields .
  • Analytical Validation : Cross-check yields using multiple techniques (e.g., GC-MS, NMR) and report isolated vs. crude yields .

Advanced: What computational methods support the analysis of electronic properties for drug design?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict reactivity. For example, electron-withdrawing groups (e.g., CN) lower LUMO levels, enhancing electrophilic interactions .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). The methoxyphenyl group may occupy hydrophobic pockets, as seen in chromenotacrine derivatives with anti-Alzheimer’s activity .

Advanced: How can researchers evaluate the compound’s pharmacological potential, such as anticancer activity?

Methodological Answer:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Derivatives with electron-deficient pyridine cores show IC₅₀ values <10 µM .
  • Mechanistic Studies : Western blotting or flow cytometry detects apoptosis markers (e.g., caspase-3). Chromeno-pyridine analogs inhibit tubulin polymerization, disrupting mitosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.